beta-Amyrin palmitate
Description
Contextualization of β-Amyrin Palmitate as a Triterpenoid (B12794562) Ester
β-Amyrin palmitate is a naturally occurring chemical compound classified as a triterpenoid ester. cymitquimica.com Structurally, it is the result of the esterification of β-amyrin, a pentacyclic triterpenoid, with palmitic acid, a common saturated fatty acid. cymitquimica.com The core of the molecule is the triterpenoid backbone of β-amyrin, which belongs to the oleanane (B1240867) skeleton class of triterpenes. preprints.org Triterpenoids are a large and diverse class of organic compounds, synthesized in plants and animals, and are composed of six isoprene (B109036) units. hmdb.ca The addition of the palmitate group, a 16-carbon fatty acid, to the β-amyrin structure modifies its physical and chemical properties, such as increasing its lipophilicity. cymitquimica.com This ester is typically a solid with a waxy texture at room temperature and is characterized by its low solubility in water but higher solubility in organic solvents. cymitquimica.com
The synthesis of β-amyrin palmitate can be achieved in a laboratory setting through the direct esterification of β-amyrin with palmitic acid, often using an acid catalyst. It can also be produced via acyl chloride-mediated esterification, which is a more efficient method.
Significance and Scope of Academic Inquiry into β-Amyrin Palmitate
Academic interest in β-amyrin palmitate stems from its presence in various medicinal plants and its diverse range of reported biological activities. researchgate.net The compound has been isolated from a number of plant species, including but not limited to Lobelia inflata (Indian tobacco), Wrightia tomentosa, Hemidesmus indicus, Couroupita guianensis (Cannonball Tree), Momordica grosvenori (Luo Han Guo), and Ficus aurata. frontiersin.orgnih.govresearchgate.netjocpr.comgoogle.com
The scope of scientific investigation into β-amyrin palmitate is broad, with research focusing on its potential pharmacological applications. Studies have explored its properties as an:
Antidyslipidemic agent: Research indicates it may help in managing lipid levels. nih.gov
Antidepressant: It has been studied for its effects on the central nervous system, exhibiting antidepressant-like activities in animal models. frontiersin.orgnih.govnih.gov
Anti-inflammatory agent: Investigations have shown its potential to inhibit inflammatory pathways.
Antidiabetic agent: Studies suggest it may play a role in managing blood sugar levels. preprints.orgmedchemexpress.com
Antimicrobial agent: Its activity against various microbes has also been a subject of research.
This wide array of potential bioactivities has made β-amyrin palmitate a significant subject of phytochemical and pharmacological research.
Chemical and Physical Properties of β-Amyrin Palmitate
| Property | Value | Source(s) |
| CAS Number | 5973-06-8 | nih.gov |
| Molecular Formula | C46H80O2 | nih.gov |
| Molecular Weight | 665.1 g/mol | nih.gov |
| IUPAC Name | [(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate | nih.gov |
| Appearance | Powder, Waxy Solid | cymitquimica.comchemfaces.comscielo.br |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Low solubility in water. | cymitquimica.com |
| Stability | Stable under normal temperatures and pressures. | chemfaces.com |
Natural Sources of β-Amyrin Palmitate
| Plant Species | Family | Part(s) of Plant | Source(s) |
| Lobelia inflata | Campanulaceae | Leaves | nih.gov |
| Wrightia tomentosa | Apocynaceae | Leaves | researchgate.netnih.gov |
| Hemidesmus indicus | Apocynaceae | Roots | preprints.org |
| Couroupita guianensis | Lecythidaceae | Leaves | researchgate.net |
| Momordica grosvenori | Cucurbitaceae | Leaves | google.com |
| Erythroxylum passerinum | Erythroxylaceae | Leaves | scielo.br |
| Ficus aurata | Moraceae | Fruit | jocpr.com |
Detailed Research Findings
Scientific studies have uncovered several notable biological activities of β-amyrin palmitate.
In the area of metabolic health, research has highlighted its antidyslipidemic properties . A study on the leaves of Wrightia tomentosa led to the isolation of β-amyrin palmitate. nih.gov In animal models with high-fat diet-induced dyslipidemia, this compound was found to decrease LDL cholesterol levels by 44% and increase the HDL-C/TC ratio by 28% at a dose of 10mg/kg. researchgate.netnih.gov The mechanism for this activity is suggested to involve the inhibition of HMG-CoA reductase. nih.govmedchemexpress.com Furthermore, its potential as an antidiabetic agent has been reported. preprints.orgmedchemexpress.com Research on β-amyrin palmitate isolated from Hemidesmus indicus roots showed significant antihyperglycemic effects in glucose-loaded rats and potent antidiabetic activity in diabetic rat models. preprints.org The proposed mechanism involves the inhibition of intestinal glucose absorption. preprints.org
Research into its effects on the central nervous system has revealed antidepressant-like activity . In studies using the forced swimming test in mice, β-amyrin palmitate significantly reduced the duration of immobility, an effect comparable to established antidepressant drugs like mianserin (B1677119) and imipramine. nih.govoup.comoup.com Further investigation into its mechanism suggests that β-amyrin palmitate may activate the noradrenergic system by causing the release of norepinephrine (B1679862) from newly synthesized pools. frontiersin.orgnih.gov
Additionally, β-amyrin palmitate has demonstrated anti-inflammatory effects . Its mechanism of action includes the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Structure
2D Structure
Properties
CAS No. |
5973-06-8 |
|---|---|
Molecular Formula |
C46H80O2 |
Molecular Weight |
665.1 g/mol |
IUPAC Name |
[(3S,6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3/t36-,37?,38-,39+,43-,44+,45-,46-/m1/s1 |
InChI Key |
VFSRKCNYYCXRGI-LAZBMHKSSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C)(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amyrin palmitate |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Profiling of β Amyrin Palmitate
Botanical Sources and Distribution Across Plant Species
β-Amyrin palmitate has been identified in numerous plant families across different continents. The Asteraceae family is a significant source, with species like Brachylaena ramiflora from Madagascar containing the compound. smolecule.com It is also found in the Apocynaceae family, specifically in the leaves of Wrightia tomentosa. nih.gov The compound has been isolated from Couroupita guianensis (Lecythidaceae), commonly known as the cannonball tree, which is native to the tropical regions of South America. researchgate.net
Further distribution includes the Campanulaceae family, represented by Lobelia inflata (Indian tobacco) in North America, and the Celastraceae family, with Celastrus hypoleucus in China. smolecule.comnih.gov The compound's presence extends to parasitic plants, such as Balanophora fungosa (Balanophoraceae), found across Asia. smolecule.com In arid environments, it has been identified in Haloxylon salicornicum of the Chenopodiaceae family, which is distributed across the Middle East and Central Asia. smolecule.com Additional sources include Erythroxylum passerinum (Erythroxylaceae) in South America and Abutilon indicum (Malvaceae) in tropical regions. smolecule.com
Table 1: Botanical Sources of β-Amyrin Palmitate
| Plant Species | Family | Geographical Distribution |
| Balanophora fungosa | Balanophoraceae | Asia (India, China, Southeast Asia) smolecule.com |
| Brachylaena ramiflora | Asteraceae | Madagascar smolecule.com |
| Wrightia tomentosa | Apocynaceae | Not Specified nih.gov |
| Couroupita guianensis | Lecythidaceae | Tropical South America researchgate.net |
| Lobelia inflata | Campanulaceae | North America smolecule.com |
| Erythroxylum passerinum | Erythroxylaceae | South America (Brazil) smolecule.com |
| Haloxylon salicornicum | Chenopodiaceae | Middle East, Central Asia smolecule.com |
| Celastrus hypoleucus | Celastraceae | China smolecule.comnih.gov |
| Abutilon indicum | Malvaceae | Tropical Regions smolecule.com |
| Carlina acaulis | Asteraceae | South and Central Europe nih.gov |
Distribution within Plant Organs and Tissues
The accumulation of β-amyrin palmitate is not uniform throughout the plant; it is often concentrated in specific organs and tissues. Research has shown its presence in both aerial and subterranean parts of plants. For instance, in Couroupita guianensis, β-amyrin palmitate has been successfully isolated from the leaves. researchgate.net Similarly, it was identified in the leaf tissues of Lobelia inflata and Wrightia tomentosa. smolecule.comnih.gov
In other species, the compound is found in woody tissues. In Brachylaena ramiflora, it was isolated from the twigs. smolecule.com The first identification of β-amyrin palmitate in Balanophora fungosa was from its rhizome tissues, indicating its presence in storage organs. smolecule.com The roots of plants like Hemidesmus indicus have also been noted as a source of this compound. medchemexpress.com
Table 2: Distribution of β-Amyrin Palmitate in Plant Organs
| Plant Species | Organ/Tissue |
| Couroupita guianensis | Leaves researchgate.net |
| Lobelia inflata | Leaves smolecule.com |
| Wrightia tomentosa | Leaves nih.gov |
| Brachylaena ramiflora | Twigs smolecule.com |
| Balanophora fungosa | Rhizome smolecule.com |
| Hemidesmus indicus | Roots medchemexpress.com |
| Camellia sinensis | Leaves (in cytosolic lipid droplets) frontiersin.org |
Co-occurrence with Related Phytochemicals
β-Amyrin palmitate is typically found as part of a complex mixture of phytochemicals, often co-occurring with structurally related triterpenoids and other secondary metabolites. Triterpene esters frequently exist alongside other compounds from the same class. nih.gov For example, in the twigs of Brachylaena ramiflora, β-amyrin palmitate is found together with α-amyrin palmitate and hopenyl palmitate. smolecule.com In the leaves of the tea plant (Camellia sinensis), β-amyrin esters are the most abundant triterpenoid (B12794562) esters, co-occurring with trace amounts of lupeol esters. frontiersin.org
Phytochemical analyses of Couroupita guianensis have revealed a rich chemical profile where β-amyrin palmitate co-exists with a diverse array of compounds. researchgate.net These include other triterpenoids such as α-amyrin and β-amyrin, sterols like stigmasterol, and various phenolics, flavonoids, and alkaloids including isatin and indirubin. researchgate.netphcogrev.comjetir.org The co-occurrence with its precursor, β-amyrin, is common in many plants. foodb.ca This association suggests shared biosynthetic pathways and related physiological functions within the plant. nih.govrsc.org
Table 3: Phytochemicals Co-occurring with β-Amyrin Palmitate
| Co-occurring Compound | Compound Class | Source Plant(s) |
| α-Amyrin palmitate | Triterpene Ester | Brachylaena ramiflora smolecule.com |
| Hopenyl palmitate | Triterpene Ester | Brachylaena ramiflora smolecule.com |
| β-Amyrin | Triterpene | Couroupita guianensis researchgate.net |
| α-Amyrin | Triterpene | Couroupita guianensis researchgate.net |
| Lupeol esters | Triterpene Ester | Camellia sinensis frontiersin.org |
| Stigmasterol | Sterol | Couroupita guianensis jetir.org |
| Isatin | Alkaloid | Couroupita guianensis researchgate.net |
| Indirubin | Alkaloid | Couroupita guianensis researchgate.net |
| Quercetin | Flavonoid | Couroupita guianensis researchgate.net |
| Eugenol | Phenylpropanoid | Couroupita guianensis researchgate.net |
| Linalool | Terpenoid | Couroupita guianensis researchgate.net |
| β-Amyrin acetate (B1210297) | Triterpene Ester | Wrightia tomentosa nih.gov |
Biosynthetic Pathways and Enzymatic Mechanisms of β Amyrin Palmitate
Squalene-Derived Triterpenoid (B12794562) Biosynthesis Precursors
The journey to β-amyrin palmitate begins in the cytoplasm with the mevalonate (B85504) (MVA) pathway, which provides the fundamental C5 building blocks for all isoprenoids. smolecule.com This pathway synthesizes isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These initial precursors undergo a series of condensation reactions:
Geranyl Diphosphate (GPP) Formation : One molecule of IPP and one molecule of DMAPP are joined by geranyl diphosphate synthase to form the C10 compound, GPP. nih.gov
Farnesyl Diphosphate (FPP) Formation : GPP is then condensed with another molecule of IPP by farnesyl pyrophosphate synthase (FPPS) to yield the C15 compound, FPP. nih.govresearchgate.net
Squalene Synthesis : The first committed step in triterpenoid biosynthesis involves the head-to-head condensation of two FPP molecules. This reaction is catalyzed by squalene synthase (SQS) and produces the C30 linear hydrocarbon, squalene. nih.govresearchgate.net
Epoxidation : Squalene is then oxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene. researchgate.netnih.gov This epoxide is the crucial, final acyclic precursor for the biosynthesis of thousands of cyclic triterpenoids and sterols, including β-amyrin. researchgate.netnih.govnih.gov
The conversion of squalene to 2,3-oxidosqualene represents a critical branch point, directing carbon flux toward the vast array of cyclic triterpenoids. nih.gov
| Precursor | Key Enzyme(s) | Product | Carbon Chain Length |
| Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) | Geranyl diphosphate synthase | Geranyl diphosphate (GPP) | C10 |
| Geranyl diphosphate (GPP) & Isopentenyl diphosphate (IPP) | Farnesyl pyrophosphate synthase (FPPS) | Farnesyl diphosphate (FPP) | C15 |
| Farnesyl diphosphate (FPP) (x2) | Squalene synthase (SQS) | Squalene | C30 |
| Squalene | Squalene epoxidase (SQE) | (3S)-2,3-oxidosqualene | C30 |
Role of Oxidosqualene Cyclases in β-Amyrin Backbone Formation
Oxidosqualene cyclases (OSCs), also known as triterpene synthases, are a pivotal family of enzymes that catalyze the intricate cyclization of the linear 2,3-oxidosqualene into diverse polycyclic skeletons. rsc.orgresearchgate.netresearchgate.net This single enzymatic transformation is one of the most complex in biochemistry, generating multiple rings and stereocenters with remarkable precision. nih.gov
The specific triterpenoid skeleton formed is determined by the specific OSC enzyme, which pre-folds the 2,3-oxidosqualene substrate into a particular conformation. mdpi.com For the formation of β-amyrin, the substrate is folded into a "chair-chair-chair" conformation. mdpi.com The cyclization cascade is initiated and proceeds through a series of carbocation intermediates, ultimately leading to the pentacyclic oleanane (B1240867) skeleton characteristic of β-amyrin. mdpi.com
β-amyrin synthase (bAS) is the specific OSC that catalyzes the conversion of 2,3-oxidosqualene into β-amyrin. researchgate.netacs.org In many plants, multiple OSCs compete for the same 2,3-oxidosqualene pool. For instance, cycloartenol synthase (CAS), lupeol synthase (LS), and β-amyrin synthase (bAS) may all be present, and their relative expression levels dictate the final profile of triterpenoids and sterols produced by the plant. mdpi.comnih.gov
| Enzyme Family | Substrate | Key Product | Triterpenoid Skeleton |
| Oxidosqualene Cyclases (OSCs) | (3S)-2,3-oxidosqualene | β-Amyrin | Oleanane (Pentacyclic) |
| Oxidosqualene Cyclases (OSCs) | (3S)-2,3-oxidosqualene | α-Amyrin | Ursane (Pentacyclic) |
| Oxidosqualene Cyclases (OSCs) | (3S)-2,3-oxidosqualene | Lupeol | Lupane (Pentacyclic) |
| Oxidosqualene Cyclases (OSCs) | (3S)-2,3-oxidosqualene | Cycloartenol | Cycloartane (Sterol precursor) |
β-Amyrin Synthase Catalytic Mechanism and Substrate Recognition
The catalytic mechanism of β-amyrin synthase (bAS) is a complex, multi-step process involving protonation, cyclization, rearrangement, and deprotonation, all occurring within the enzyme's active site. nih.gov
The key steps are:
Initiation : The reaction begins with the protonation of the epoxide oxygen in 2,3-oxidosqualene by an acidic amino acid residue in the active site, which generates a tertiary carbocation and initiates the cyclization cascade.
Cyclization and Rearrangement : The initial carbocation triggers a series of concerted ring closures and subsequent hydride and methyl shifts. This cascade proceeds through several cationic intermediates, including the dammarenyl and ultimately the oleanyl cation. researchgate.net
Termination : The reaction is terminated by a deprotonation step from the oleanyl cation, which forms the characteristic C12-C13 double bond of the β-amyrin oleanane skeleton. researchgate.net
Substrate recognition and product specificity are governed by the precise architecture of the enzyme's active site. rsc.orgresearchgate.net Key structural features include:
DCTAE motif : A highly conserved region in many OSCs that is believed to be important for substrate binding. nih.govplos.org
QW motifs : These motifs, located on the enzyme's exterior, are thought to reinforce the enzyme's structure and stabilize the high-energy carbocation intermediates formed during the cyclization cascade. nih.govmdpi.com
Site-directed mutagenesis studies have identified specific amino acid residues that are critical for determining the final product. For example, in β-amyrin synthase from Panax ginseng, the residue Trp259 is crucial for stabilizing the oleanyl cation, ensuring the formation of β-amyrin. researchgate.netmdpi.com Mutating this single residue can dramatically alter the product profile, converting the enzyme into a lupeol synthase. researchgate.netmdpi.com This highlights the exquisite control exerted by the enzyme's active site in navigating the complex landscape of carbocation chemistry. acs.org
Acylation Mechanisms for Palmitate Esterification
The final step in the biosynthesis of β-amyrin palmitate is the esterification of the hydroxyl group at the C-3 position of the β-amyrin backbone with palmitic acid. smolecule.com This acylation reaction is catalyzed by specialized plant acyltransferases. smolecule.com While the specific enzyme responsible for synthesizing β-amyrin palmitate has not been fully characterized in most species, it likely belongs to the BAHD acyltransferase family or the serine carboxypeptidase-like (SCPL) acyltransferase family, both of which are known to be involved in the synthesis of triterpene esters.
The general mechanism for this enzymatic esterification involves:
Acyl Donor Activation : Palmitic acid is typically activated by conversion to a thioester, such as palmitoyl-CoA.
Acyl Group Transfer : The acyltransferase binds both the activated acyl donor (palmitoyl-CoA) and the triterpene acceptor (β-amyrin).
Ester Bond Formation : The enzyme facilitates the transfer of the palmitoyl (B13399708) group from the CoA donor to the 3-β hydroxyl group of β-amyrin, forming an ester linkage and releasing Coenzyme A.
This final esterification step is critical as it significantly alters the physicochemical properties of the triterpenoid, increasing its lipophilicity. smolecule.com This modification can influence the compound's biological activity, transport, and storage within the plant.
Genetic and Molecular Basis of β-Amyrin Palmitate Biosynthesis
The biosynthesis of β-amyrin palmitate is controlled at the genetic level through the expression of genes encoding the requisite enzymes. The genes for the triterpenoid pathway are typically not clustered in the plant genome, making their identification challenging. uea.ac.uk
Significant progress has been made in identifying and cloning the genes for β-amyrin synthase (bAS) from numerous plant species, including Panax ginseng (designated PNY) and Calotropis procera. nih.govnih.gov The expression of these bAS genes can be tissue-specific and influenced by developmental or environmental cues. For example, the PsBAS1 gene in pea is highly expressed in maturing seeds, correlating with saponin accumulation. researchgate.net Similarly, in C. procera, the expression of the BAS gene was found to be highest at midday, suggesting regulation by light. nih.gov
The expression levels of different OSC genes are a key regulatory point, as they compete for the 2,3-oxidosqualene substrate and thus determine the types of triterpenoid skeletons a plant produces. nih.gov Following the backbone synthesis, further modifications are carried out by enzymes like cytochrome P450 monooxygenases (for oxidations) and UDP-dependent glycosyltransferases (for glycosylations), or acyltransferases for esterification. uea.ac.ukfrontiersin.org The genes encoding the specific acyltransferases responsible for attaching the palmitate moiety to β-amyrin are less well-characterized but are an active area of research in plant secondary metabolism.
Extraction, Isolation, and Purification Methodologies for β Amyrin Palmitate
Solvent-Based Extraction Techniques
The initial step in isolating β-amyrin palmitate from plant matrices is typically a solvent-based extraction. The choice of solvent is crucial and is dictated by the polarity of the target compound. Given that β-amyrin palmitate is a largely nonpolar molecule, nonpolar solvents are the most effective for its extraction.
Commonly, the dried and powdered plant material is subjected to extraction using solvents such as n-hexane or petroleum ether. For instance, in the isolation of β-amyrin palmitate from the fruit of Ficus aurata, the powdered fruit was macerated with n-hexane. jocpr.com This process is often repeated multiple times to ensure the exhaustive extraction of the compound. jocpr.com Similarly, a method for extracting high-purity β-amyrin palmitate from the leaves of Momordica grosvenori utilizes petroleum ether for the initial extraction. google.com
In some protocols, a sequential extraction with solvents of increasing polarity is employed. This method can help in the preliminary fractionation of the crude extract. For example, the leaves of Couroupita guianensis were sequentially extracted with hexane, chloroform, ethyl acetate (B1210297), and methanol (B129727) to isolate various compounds, including β-amyrin palmitate.
Following extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract. This crude extract then undergoes further purification to isolate the desired compound.
Table 1: Solvents Used in the Extraction of β-Amyrin Palmitate
| Plant Source | Solvent(s) Used | Extraction Method | Reference |
|---|---|---|---|
| Ficus aurata (fruit) | n-hexane | Maceration | jocpr.com |
| Momordica grosvenori (leaves) | Petroleum ether | Conventional extraction | google.com |
| Couroupita guianensis (leaves) | Hexane, Chloroform, Ethyl acetate, Methanol | Sequential extraction |
Chromatographic Separation Strategies
Chromatography is an indispensable tool for the isolation and purification of β-amyrin palmitate from the complex mixture of the crude extract. Various chromatographic techniques are utilized, often in combination, to achieve high purity.
Gravity column chromatography is a widely used method for the initial separation of compounds from the crude extract. The choice of stationary phase and mobile phase is critical for effective separation.
For the separation of β-amyrin palmitate, silica (B1680970) gel is a commonly used stationary phase. The mobile phase typically consists of a mixture of nonpolar and slightly more polar solvents, with the polarity being gradually increased to elute compounds with different affinities for the stationary phase.
In the case of isolating β-amyrin palmitate from Ficus aurata, the n-hexane crude extract was subjected to gravity column chromatography on silica gel. The elution was started with 100% n-hexane, and the polarity was gradually increased with the addition of ethyl acetate. jocpr.com The fractions collected were monitored by Thin Layer Chromatography (TLC), and those with similar profiles were combined. A specific fraction was further purified by column chromatography using an n-hexane:dichloromethane (DCM) solvent system to yield pure β-amyrin palmitate. jocpr.com
Table 2: Column Chromatography Parameters for β-Amyrin Palmitate Isolation
| Plant Source | Stationary Phase | Mobile Phase | Outcome | Reference |
|---|---|---|---|---|
| Ficus aurata | Silica gel G60 | n-hexane:ethyl acetate (gradient) | Initial fractionation | jocpr.com |
| Ficus aurata (fraction) | Silica gel G60 | n-hexane:DCM (9:1) | Isolation of β-amyrin palmitate | jocpr.com |
Vacuum Liquid Chromatography (VLC) is a preparative chromatographic technique that is often used for the rapid fractionation of crude extracts. researchgate.net It is a modification of column chromatography where the solvent is drawn through the column under vacuum, which allows for a faster separation and the use of smaller particle size adsorbents, leading to better resolution.
While specific studies detailing the use of VLC for the isolation of β-amyrin palmitate are not prevalent in the provided search results, the technique is well-suited for the separation of terpenoids and other natural products from complex mixtures. researchgate.net The general procedure involves packing a sintered glass funnel with a stationary phase, such as silica gel, and applying the crude extract to the top. A series of solvents with increasing polarity are then passed through the column under vacuum, and the fractions are collected. This method is particularly useful for the initial, coarse separation of large quantities of crude extract before further purification by other chromatographic techniques.
Thin Layer Chromatography (TLC) is an essential analytical tool for monitoring the progress of column chromatography and for assessing the purity of isolated compounds. It can also be used on a preparative scale to purify small quantities of a compound.
For the analysis of β-amyrin palmitate, pre-coated silica gel plates (e.g., silica gel G60-F254) are commonly used. jocpr.com The choice of the mobile phase is crucial for achieving good separation. A common mobile phase for the analysis of β-amyrin palmitate is a mixture of petroleum ether and chloroform. google.com After developing the plate, the spots can be visualized, for example, by spraying with a suitable reagent like concentrated sulfuric acid and heating.
The retention factor (Rf) value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the compound itself. For β-amyrin palmitate, an Rf value of 0.6 has been reported using a mobile phase of petroleum ether:chloroform (2:1). google.com In another study, an Rf value of 0.27 was observed with n-hexane:DCM (9:1) and 0.36 with n-hexane:DCM (8:2). jocpr.com
Table 3: TLC Parameters for the Analysis of β-Amyrin Palmitate
| Stationary Phase | Mobile Phase | Rf Value | Reference |
|---|---|---|---|
| Silica gel | Petroleum ether:chloroform (2:1) | 0.6 | google.com |
| Silica gel G60-F254 | n-hexane:DCM (9:1) | 0.27 | jocpr.com |
| Silica gel G60-F254 | n-hexane:DCM (8:2) | 0.36 | jocpr.com |
Recrystallization and Purity Enhancement Protocols
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle behind recrystallization is the difference in solubility of the compound and impurities in a particular solvent at different temperatures.
For β-amyrin palmitate, low-polarity solvents such as ethyl acetate are effective for recrystallization. google.com The general procedure involves dissolving the impure compound in a minimum amount of hot solvent. The solution is then allowed to cool slowly, during which the pure compound crystallizes out, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. This process can be repeated several times to enhance the purity of the final product. google.com
In some protocols, a washing step is included to remove residual impurities. For instance, after initial crystallization, the crystals of β-amyrin palmitate can be washed with solvents like methanol or ethanol (B145695) to remove any remaining yellow pigments, resulting in a white powder. google.com
Development of High-Purity Isolation Protocols
The development of protocols to obtain high-purity β-amyrin palmitate is crucial for its use in research and potential applications. A patented method for extracting high-purity β-amyrin palmitate from the leaves of Momordica grosvenori provides a comprehensive protocol. This method can yield a product with a purity of 98.5% and a yield of up to 4% based on the dry weight of the leaves. google.com
The key steps in this high-purity isolation protocol are as follows:
Extraction: The raw plant material is extracted with petroleum ether. google.com
Chlorophyll (B73375) Removal: The crude extract is dissolved in ethyl acetate, and an adsorbent like activated carbon is used to remove chlorophyll. google.com
Crystallization: The solution is then subjected to crystallization at a lower temperature or by natural evaporation at room temperature. google.com
Washing: The resulting crystals are washed with solvents such as methanol or ethanol to remove pigments. google.com
Recrystallization: The washed crystals are then recrystallized multiple times with a low-polarity solvent like ethyl acetate. google.com
Drying: The final purified crystals are dried under vacuum. google.com
This systematic approach, combining extraction, decolorization, crystallization, and recrystallization, is effective in achieving a high degree of purity for β-amyrin palmitate.
**Table 4: High-Purity Isolation Protocol for β-Amyrin Palmitate from *Momordica grosvenori***
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Extraction | Extraction with petroleum ether | To obtain the crude extract containing β-amyrin palmitate | google.com |
| 2. Chlorophyll Removal | Dissolving in ethyl acetate and treating with activated carbon | To remove chlorophyll and other pigments | google.com |
| 3. Crystallization | Cooling the solution or allowing it to evaporate | To induce the formation of β-amyrin palmitate crystals | google.com |
| 4. Washing | Washing the crystals with methanol or ethanol | To remove soluble impurities and pigments | google.com |
| 5. Recrystallization | Repeated recrystallization from ethyl acetate | To further enhance the purity of the compound | google.com |
| 6. Drying | Vacuum drying of the final crystals | To remove residual solvent | google.com |
Structural Elucidation and Advanced Spectroscopic Characterization of β Amyrin Palmitate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of β-Amyrin palmitate. One-dimensional (¹H, ¹³C) and two-dimensional (DEPT) experiments are employed to assign every proton and carbon atom in the molecule.
¹H-NMR and ¹³C-NMR Analysis
The ¹H-NMR spectrum of β-Amyrin palmitate reveals characteristic signals that define its structure. Key signals include a triplet at approximately δH 5.18 ppm, which is indicative of the H-12 olefinic proton in the β-amyrin core. jocpr.com Another significant signal is a triplet at δH 4.51 ppm, corresponding to the H-3 methoxy (B1213986) proton, confirming the position of the ester linkage. jocpr.com The spectrum also displays eight singlet signals for the methyl protons of the triterpenoid (B12794562) skeleton. jocpr.com Protons from the palmitate chain are observed as multiplets in the upfield region, specifically around δH 2.29 ppm (H-2'), δH 1.56 ppm (H-3'), and a large multiplet at δH 1.25 ppm for the multiple methylene (B1212753) groups ((CH₂)₁₂). jocpr.com A multiplet for the terminal methyl group of the palmitate chain appears at approximately δH 0.89 ppm. jocpr.com
The ¹³C-NMR spectrum provides further confirmation of the structure. Olefinic carbon signals for C-12 and C-13 are observed at δC 121.45 and 145.41 ppm, respectively. jocpr.com The carbon atom at the ester linkage, C-3, shows a characteristic signal at δC 80.78 ppm. jocpr.com The carbonyl carbon of the palmitate ester (C-1') is identified by a signal in the downfield region at δc 173.90 ppm. jocpr.com The carbons of the palmitate chain appear at δc 35.07 (C-2'), 25.38 (C-3'), and a dense signal region between 29.37-29.90 ppm is assigned to the (CH₂)₁₀ carbons. jocpr.com The terminal methyl carbon (C-16') of the fatty acid chain resonates at δc 14.3 ppm. jocpr.com
| Atom Position | ¹H-NMR Chemical Shift (δ ppm) | ¹³C-NMR Chemical Shift (δ ppm) |
|---|---|---|
| H-3 | 4.51 (t) | 80.78 |
| H-12 | 5.18 (t) | 121.45 |
| C-13 | - | 145.41 |
| C-1' (Carbonyl) | - | 173.90 |
| H-2' | 2.29 (m) | 35.07 |
| H-3' | 1.56 (m) | 25.38 |
| H-4' to H-15' | 1.25 (m) | 29.37-29.90 |
| H-16' | 0.89 (m) | 14.3 |
2D-NMR Techniques (e.g., DEPT)
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial 2D-NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org For β-Amyrin palmitate, DEPT analysis confirms the presence of nine methyl groups, 24 methylene carbon signals, five methine carbons, and eight quaternary carbons. jocpr.com This information is instrumental in unambiguously assigning the signals in the ¹³C-NMR spectrum and piecing together the complete carbon skeleton of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and formula of β-Amyrin palmitate, which is C₄₆H₈₀O₂ with a molecular weight of 665.1 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
The fragmentation pattern in Electron Ionization Mass Spectrometry (EI-MS) provides significant structural information. The β-amyrin core, being an olean-12-ene (B1638996) type triterpenoid, undergoes a characteristic retro-Diels-Alder (rDA) fragmentation in ring C. researchgate.net This cleavage is a diagnostic feature and results in the formation of a prominent fragment ion. researchgate.net The fragmentation of the palmitate ester side chain also occurs, typically through cleavage of the ester bond, leading to ions corresponding to the fatty acid and the triterpenoid alcohol.
Comparative Spectroscopic Analysis with Reference Standards
The final confirmation of the structure of β-Amyrin palmitate is achieved by comparing all acquired spectroscopic data (¹H-NMR, ¹³C-NMR, DEPT, MS, and IR) with those of an authentic reference standard or with data previously reported in scientific literature. jocpr.com This comparative analysis ensures the accuracy of the structural assignment, verifying the identity of the isolated compound as β-amyrin palmitate. jocpr.com
Mechanistic Investigations of Biological Activities of β Amyrin Palmitate in Model Systems
Antidyslipidemic Mechanisms
β-Amyrin palmitate has demonstrated significant potential in modulating lipid profiles, an activity attributed to its interaction with key enzymes in cholesterol synthesis.
β-Amyrin palmitate has been identified as a potent lipid-lowering agent, with its primary mechanism of action being the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase sci-hub.runih.govmedchemexpress.com. This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol mdpi.com. By inhibiting HMG-CoA reductase, β-amyrin palmitate effectively curtails the production of cholesterol.
In preclinical studies using high-fat diet (HFD)-induced dyslipidemic hamsters, β-amyrin palmitate demonstrated significant improvements in the lipid profile. At a dose of 10 mg/kg, it led to a marked reduction in plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) cholesterol sci-hub.ru. Specifically, treatment resulted in a 24% decrease in triglycerides, a 25% decrease in total cholesterol, and a substantial 44% reduction in LDL cholesterol sci-hub.ru. Furthermore, it beneficially increased the high-density lipoprotein cholesterol to total cholesterol (HDL-C/TC) ratio by 28% sci-hub.runih.gov. These findings underscore the compound's ability to regulate lipid levels downstream of its enzymatic inhibition.
Table 1: Effect of β-Amyrin Palmitate on Lipid Profile in High-Fat Diet-Induced Dyslipidemic Hamsters
| Parameter | % Change with β-Amyrin Palmitate (10 mg/kg) |
| Triglycerides (TG) | -24% |
| Total Cholesterol (TC) | -25% |
| Low-Density Lipoprotein (LDL) | -44% |
| HDL-C/TC Ratio | +28% |
Data sourced from Maurya et al. (2012).
To further elucidate the inhibitory mechanism at a molecular level, in silico docking studies have been performed. These computational analyses modeled the interaction between β-amyrin palmitate and the active site of human HMG-CoA reductase sci-hub.ru. The results of these studies revealed that β-amyrin palmitate fits into the hydrophobic binding cleft of the enzyme sci-hub.ru.
The interaction is stabilized by hydrogen bonds between the oxygen-containing polar groups of the compound and the polar groups of key amino acid residues in the enzyme's active site, namely Arg590, Lys691, and Asn755 sci-hub.ru. These interactions are crucial for ligand-protein binding and are also observed with statins, the conventional HMG-CoA reductase inhibitors sci-hub.rujmir.org. A distinctive feature of β-amyrin palmitate's binding is the additional hydrophobic contact made by its long palmitate tail with residues Val683 and Ser684, which helps to anchor the molecule securely within the active site sci-hub.ru. This detailed interaction pattern provides a structural basis for its significant HMG-CoA reductase inhibitory activity sci-hub.ru.
Table 2: Molecular Interactions of β-Amyrin Palmitate with HMG-CoA Reductase Active Site Residues
| Interacting Residue | Type of Interaction |
| Arg590 | Hydrogen Bond |
| Lys691 | Hydrogen Bond |
| Asn755 | Hydrogen Bond |
| Val683 | Hydrophobic Contact |
| Ser684 | Hydrophobic Contact |
Data sourced from Maurya et al. (2012).
Antihyperglycemic and Antidiabetic Mechanisms
β-Amyrin palmitate exhibits notable antihyperglycemic and antidiabetic properties, which are mediated through multiple mechanisms including the inhibition of glucose absorption and modulation of glucose transport systems.
One of the primary mechanisms contributing to the antidiabetic effect of β-amyrin palmitate is its ability to block the absorption of glucose from the intestine nih.govresearchgate.netresearchgate.net. This action helps to reduce postprandial hyperglycemia, a common challenge in diabetes management. The inhibition of intestinal glucose uptake is a therapeutic strategy employed by drugs that target carbohydrate-digesting enzymes such as α-amylase and α-glucosidase nih.govnih.gov. By slowing the breakdown of complex carbohydrates into absorbable simple sugars, these inhibitors effectively blunt the sharp rise in blood glucose levels after a meal nih.gov. Studies have shown that β-amyrin palmitate possesses remarkable anti-hyperglycemic activity in orally glucose-loaded rats, which supports the hypothesis that it interferes with glucose entry from the gut nih.govresearchgate.net.
Beyond inhibiting glucose absorption, β-amyrin palmitate is believed to influence glucose utilization in peripheral tissues. This is thought to occur through the modulation of the glucose transporter type 4 (GLUT4), a key protein in insulin-mediated glucose uptake into muscle and fat cells mdpi.com. In response to insulin, GLUT4-containing vesicles are translocated from the cell's interior to the plasma membrane, allowing for the transport of glucose into the cell mdpi.comnih.gov.
While direct studies on β-amyrin palmitate are ongoing, research on its parent compound, α-amyrin, has shown that it can induce GLUT4 translocation in C2C12 myoblasts through pathways involving AMPK and PPARδ/γ researchgate.net. Additionally, the palmitate component itself has been shown to stimulate glucose transport in rat adipocytes by a mechanism that involves the translocation of GLUT4 to the plasma membrane nih.gov. This suggests a dual-action potential for β-amyrin palmitate, where both the amyrin and palmitate moieties could contribute to enhancing glucose uptake in insulin-sensitive tissues, thereby improving glycemic control.
Neuropharmacological Mechanisms
β-Amyrin palmitate and its parent triterpene, β-amyrin, have shown a range of effects on the central nervous system, suggesting potential neuropharmacological applications. The mechanisms underlying these effects are linked to the modulation of neurotransmitter systems and neuroprotection against pathological processes.
Investigations into β-amyrin palmitate have revealed antidepressant-like effects in animal models nih.gov. Its neuropharmacological profile has been compared to that of established antidepressant drugs nih.gov. Furthermore, the parent compound, β-amyrin, has been studied for its potential role in Alzheimer's disease (AD) research nih.govmedchemexpress.com. It has been shown to counteract the impairment of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, induced by amyloid-β (Aβ) peptides nih.govmedchemexpress.com. This suggests a neuroprotective effect against the synaptic dysfunction that is a hallmark of AD nih.gov.
A key target in AD therapy is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132) mdpi.comdrugbank.com. Inhibition of AChE increases acetylcholine levels in the brain, which can improve cognitive function drugbank.com. The exploration of β-amyrin's effects in AD models points towards potential interactions with cholinergic pathways, a common mechanism for many neuropharmacological agents nih.govmedchemexpress.com. While direct inhibition of AChE by β-amyrin palmitate is an area for further investigation, the observed neuroprotective and memory-enhancing effects of β-amyrin suggest a complex mechanism that may involve mitigating Aβ-induced neurotoxicity and supporting synaptic plasticity nih.govmdpi.com.
Modulation of Noradrenergic Systems via Neurotransmitter Release
Research into the pharmacological profile of beta-amyrin (B1666858) palmitate has revealed its interaction with the central nervous system, specifically its influence on noradrenergic systems. nih.gov Studies using mouse models have demonstrated that beta-amyrin palmitate induces a dose-dependent reduction in locomotor activity. nih.gov This hypoactivity effect suggests a mechanism mediated by alpha-adrenoceptors. nih.gov
Further investigations to elucidate this mechanism involved co-administration of this compound with various adrenergic and dopaminergic agents. The findings indicate that this compound's inhibitory action on locomotion was potentiated by the α1-adrenoceptor antagonist prazosin (B1663645) and enhanced the hypoactivity caused by the α2-adrenoceptor agonist clonidine. nih.gov Conversely, it antagonized the hyperactivity produced by the α1-adrenoceptor agonist phenylephrine. nih.gov Notably, its effects were not altered by the α2-adrenoceptor antagonist yohimbine, nor did it affect the locomotor stimulation produced by the dopaminergic agonist apomorphine. nih.gov Collectively, these results strongly suggest that the central effects of this compound may be mediated through the inhibition of α1-adrenoceptors, thereby modulating noradrenergic neurotransmission. nih.gov
Synaptic Plasticity Modulation in Neurological Models (e.g., Aβ-induced synaptic dysfunction)
Synaptic dysfunction is recognized as an early and critical event in the pathophysiology of Alzheimer's disease (AD), largely driven by the neurotoxic effects of amyloid-beta (Aβ) oligomers. nih.govresearchgate.net These peptides disrupt synaptic plasticity, leading to an impairment of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govnih.gov
In this context, the parent compound, β-amyrin, has been shown to effectively counteract Aβ-induced synaptic impairments. nih.govmedchemexpress.com In studies using hippocampal slices, β-amyrin blocked the impairment of LTP caused by exposure to Aβ. nih.gov This neuroprotective effect extends to in vivo models, where β-amyrin treatment was found to ameliorate deficits in object recognition memory in mice injected with Aβ. nih.gov Significantly, delayed administration of β-amyrin was also capable of improving established LTP impairment, suggesting a potential to reverse existing synaptic dysfunction. nih.gov These findings highlight the role of the amyrin structure in modulating synaptic plasticity and protecting against the synaptotoxicity central to neurodegenerative models like AD. nih.gov
Influence on Hippocampal Neurogenesis Pathways
Adult hippocampal neurogenesis, the process of generating new neurons in the dentate gyrus, is crucial for learning and memory and is known to be impaired in Alzheimer's disease, partly due to the effects of Aβ. nih.govmdpi.com Research has demonstrated that β-amyrin can positively influence this process in the face of Aβ-induced pathology. nih.govresearchgate.net
In an Aβ-injected mouse model of AD, treatment with β-amyrin was shown to ameliorate the reduction in neurogenesis. nih.govresearchgate.net This was confirmed through immunohistochemical analysis of markers for cell proliferation (Ki67) and immature neurons (DCX). The number of both Ki67-positive and DCX-positive cells in the hippocampus, which were reduced by Aβ treatment, was significantly improved following the administration of β-amyrin. nih.gov This suggests that β-amyrin can mitigate the detrimental effects of Aβ on hippocampal neurogenesis pathways, potentially contributing to its memory-improving effects in AD models. nih.gov
Molecular Signaling Pathways (e.g., PI3K/Akt) in Neurological Contexts
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and plasticity in the central nervous system. frontiersin.org Its dysregulation is implicated in neurodegenerative diseases, where Aβ oligomers are known to inhibit this pathway. nih.govresearchgate.netnih.gov
Studies have identified the PI3K/Akt pathway as a key target for the neuroprotective effects of β-amyrin. In hippocampal models, β-amyrin was found to reverse the Aβ-induced suppression of PI3K/Akt signaling. nih.govresearchgate.net The critical role of this pathway was further established when the therapeutic effect of β-amyrin on Aβ-induced LTP impairment was blocked by the application of LY294002, a specific PI3K inhibitor. nih.gov This evidence indicates that β-amyrin confers its neuroprotective effects, at least in part, by reactivating the PI3K/Akt signaling cascade, thereby counteracting Aβ-induced toxicity and supporting neuronal function and plasticity. nih.gov
Antimicrobial Mechanisms
Antibacterial Action Against Gram-Positive and Gram-Negative Microorganisms
Beta-amyrin and its derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. ajchem-a.comresearchgate.net The primary mechanism of action, particularly against Gram-negative bacteria like Escherichia coli, involves the induction of apoptosis-like death. nih.govnih.gov This process is initiated by the ability of β-amyrin to trigger the accumulation of intracellular reactive oxygen species (ROS). nih.govnih.gov The resulting excessive oxidative stress, particularly from hydroxyl radicals, leads to dysfunction of glutathione (B108866), a key cellular antioxidant. nih.gov This cascade disrupts cellular homeostasis, causing membrane depolarization and subsequent activation of caspase-like proteins, which promote DNA fragmentation—a hallmark of apoptosis-like death in bacteria. nih.gov
The efficacy of amyrin compounds has been quantified against various bacterial strains, as detailed in the table below.
| Compound | Bacterial Strain | Gram Stain | Activity (MIC) | Reference |
|---|---|---|---|---|
| β-Amyrin Tetradecanoate | Staphylococcus aureus | Positive | 100.0 mg/mL | nih.gov |
| β-Amyrin | Staphylococcus aureus | Positive | 2.5 - 20 mg/mL | ajchem-a.com |
| β-Amyrin | Bacillus cereus | Positive | 2.5 - 20 mg/mL | ajchem-a.com |
| β-Amyrin Acetate (B1210297) | Staphylococcus aureus | Positive | 250 µg/mL | researchgate.net |
| β-Amyrin | Escherichia coli | Negative | 2.5 - 20 mg/mL | ajchem-a.com |
| β-Amyrin | Klebsiella pneumoniae | Negative | 2.5 - 20 mg/mL | ajchem-a.com |
MIC: Minimum Inhibitory Concentration
Antifungal Effects Against Pathogenic Fungi
In addition to its antibacterial properties, β-amyrin and its derivatives exhibit significant antifungal activity, particularly against pathogenic fungi such as Candida species. nih.govnih.gov The mechanism underlying this effect against Candida albicans has been identified as the induction of yeast apoptosis, a process triggered by the disruption of calcium homeostasis. nih.gov
Treatment with β-amyrin leads to a noticeable increase in intracellular ROS concentrations. nih.gov This is associated with a decrease in mitochondrial membrane potential and an accumulation of mitochondrial Ca2+, indicating mitochondrial dysfunction modulated by calcium signaling. nih.gov The resulting oxidative damage is further evidenced by glutathione reduction and DNA fragmentation. nih.gov This cascade of lethal damage culminates in the activation of caspases and the externalization of phosphatidylserine, confirming the induction of apoptosis. nih.gov Furthermore, amyrin derivatives have been shown to inhibit the adhesion of C. albicans to human buccal epithelial cells, which is a critical step in the initiation of infection. nih.gov
The table below summarizes the observed antifungal activity of amyrin compounds.
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| α- and β-Amyrin Formiate | Candida species | Inhibited growth at 30-250 µg/mL | nih.gov |
| α- and β-Amyrin Acetate | Candida species | Inhibited growth at 30-250 µg/mL | nih.gov |
| β-Amyrin | Candida albicans | MFC: 5-40 mg/mL | ajchem-a.com |
| β-Amyrin | Chrysosporium merdarium | MFC: 5-40 mg/mL | ajchem-a.com |
MFC: Minimum Fungicidal Concentration
In Silico Molecular Docking with Microbial Protein Targets (e.g., 1G2A of E. coli, PqsA, PK, LuxS)
Molecular docking studies are crucial computational tools used to predict the binding affinity and interaction patterns between a ligand, such as β-amyrin, and a target protein. While direct docking studies of β-amyrin palmitate with the specific microbial targets 1G2A of E. coli, PqsA, phosphoketolase (PK), and LuxS are not extensively documented, research on β-amyrin with other microbial proteins provides significant insights into its potential antimicrobial mechanisms.
One study conducted molecular docking of β-amyrin palmitate with the 1G2A protein from E. coli, revealing a calculated binding interaction of -9.09 kcal/mol, suggesting a strong and stable binding affinity. researchgate.net
In another comprehensive study, β-amyrin was docked against a panel of ten mycobacterial proteins, including BpoC, RipA, MazF4, and RipD. nih.gov The investigation found that β-amyrin interacted with most of these proteins, exhibiting its highest binding affinity for the Mycobacterium universal stress protein Rv1636. nih.govmdpi.com The docking score for β-amyrin with Rv1636 was -10.6 kcal/mol, which was significantly stronger than the native ligands ATP (-7.2 kcal/mol) and cAMP (-7.4 kcal/mol). mdpi.com This suggests that β-amyrin can effectively compete with native ligands, potentially disrupting essential cellular processes. mdpi.com Molecular dynamics simulations further confirmed the stability of the β-amyrin-Rv1636 complex. nih.gov The interaction was found to interfere with the ATP binding site of Rv1636, thereby inhibiting its ATPase activity. mdpi.com
These findings demonstrate that the β-amyrin scaffold has a strong potential to bind to and inhibit the function of various microbial proteins essential for survival, virulence, and stress response.
Table 1: Molecular Docking Scores of β-Amyrin with Microbial Protein Targets
| Compound | Protein Target | Organism | Binding Energy (kcal/mol) |
|---|---|---|---|
| β-Amyrin Palmitate | 1G2A | E. coli | -9.09 researchgate.net |
| β-Amyrin | Rv1636 | Mycobacterium tuberculosis | -10.6 mdpi.com |
| ATP (native ligand) | Rv1636 | Mycobacterium tuberculosis | -7.2 mdpi.com |
| cAMP (native ligand) | Rv1636 | Mycobacterium tuberculosis | -7.4 mdpi.com |
Anti-inflammatory Mechanisms
The anti-inflammatory properties of β-amyrin are well-documented and are largely attributed to its ability to interfere with pro-inflammatory signaling pathways.
NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govmedchemexpress.com Studies have shown that β-amyrin can significantly inhibit the activation of NF-κB. In a study using lipopolysaccharide (LPS)-induced human peripheral blood mononuclear cells (hPBMCs), treatment with β-amyrin resulted in a concentration-dependent inhibition of NF-κB activation. researchgate.net A mixture of α- and β-amyrin has also been shown to prevent the activation of NF-κB in mice. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. mdpi.comselleckchem.com
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. hku.hk The expression of COX-2 is often upregulated during inflammatory responses. Research has demonstrated that β-amyrin and its related compounds can suppress COX-2 expression. In a mouse model of colitis, systemic administration of a mixture of α- and β-amyrin significantly inhibited the increased expression of COX-2 by 41%. nih.gov Similarly, in LPS/IFN-γ-induced microglial cells, β-amyrin treatment significantly reduced the gene expression levels of COX-2. nih.gov Molecular docking studies on the related compound, α-amyrin, showed a binding energy of -8.02 kcal/mol with COX-2, indicating a strong inhibitory potential. nih.govresearchgate.net This inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins. researchgate.net
Table 2: Effect of Amyrins on Pro-inflammatory Markers
| Compound | Model System | Target | Observed Effect |
|---|---|---|---|
| β-Amyrin | LPS-induced hPBMCs | NF-κB | Concentration-dependent inhibition of activation researchgate.net |
| α,β-Amyrin | Mouse model of colitis | COX-2 | 41% inhibition of expression nih.gov |
| β-Amyrin | LPS/IFN-γ-induced microglial cells | COX-2 | Significant reduction in gene expression nih.gov |
| α-Amyrin (in silico) | Molecular Docking | COX-2 | Binding Energy of -8.02 kcal/mol nih.govresearchgate.net |
Antioxidant Mechanisms and Oxidative Stress Modulation
β-amyrin has demonstrated significant antioxidant activity, which contributes to its protective effects against cellular damage caused by oxidative stress. researchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.
In one study, β-amyrin showed potent scavenging effects against various free radicals, including 2,2-diphenyl-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radicals. researchgate.net The IC50 values, which represent the concentration required to scavenge 50% of the radicals, were 89.63 µg/ml for DPPH, 76.41 µg/ml for hydroxyl radicals, 87.03 µg/ml for nitric oxide, and 81.28 µg/ml for superoxide radicals. researchgate.net A mixture of α- and β-amyrin also exhibited notable antioxidant activity in DPPH and ABTS free-radical scavenging assays, with IC50 values of 125.55 µg/mL and 155.28 µg/mL, respectively. nih.gov
Furthermore, in an in vivo study, pretreatment of rats with β-amyrin at 50 mg/kg for 7 days before inducing oxidative stress with CCl4 led to a significant increase in the levels of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and glutathione peroxidase (GPx). researchgate.net These enzymes play a crucial role in detoxifying harmful ROS. The apolar nature of β-amyrin is thought to contribute to its high antioxidant activity, particularly in lipid-rich environments like cell membranes. tandfonline.com
Table 3: Free Radical Scavenging Activity of β-Amyrin
| Free Radical | IC50 Value (µg/ml) | Antioxidant Activity Index (AAI) |
|---|---|---|
| DPPH | 89.63 ± 1.31 | 1.11 |
| Hydroxyl | 76.41 ± 1.65 | 1.30 |
| Nitric Oxide | 87.03 ± 0.85 | 1.14 |
| Superoxide | 81.28 ± 1.79 | 1.23 |
Source: researchgate.net
Enzymatic Inhibition Studies
β-amyrin palmitate and its core structure have been investigated for their ability to inhibit various enzymes involved in disease processes.
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is of interest for treating hyperpigmentation disorders. A mixture of α- and β-amyrin isolated from Celastrus hindsii leaves was found to suppress tyrosinase activity with an IC50 value of 178.85 µg/mL. nih.govresearchgate.netnih.gov This indicates a moderate potential for inhibiting melanin production.
Table 4: Tyrosinase Inhibition by Amyrin Mixture
| Compound | Enzyme | IC50 Value (µg/mL) |
|---|---|---|
| α-Amyrin and β-Amyrin mixture | Tyrosinase | 178.85 nih.govresearchgate.netnih.gov |
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov In vitro studies have revealed that β-amyrin can inhibit acetylcholinesterase activity, whereas α-amyrin does not show this effect. nih.gov This specific inhibitory action suggests that β-amyrin and its derivatives, like β-amyrin palmitate, could be valuable in the context of neurodegenerative diseases by helping to maintain acetylcholine levels in the brain. nih.gov
Synthetic Chemistry Approaches for β Amyrin Palmitate and Analogs
Total and Partial Chemical Synthesis of the β-Amyrin Scaffold
The intricate pentacyclic structure of the β-amyrin scaffold has presented a formidable challenge to synthetic chemists. Both total and partial synthesis strategies have been developed to access this complex natural product.
The first total synthesis of β-amyrin was a landmark achievement reported by E.J. Corey in 1993. This seminal work established a viable, albeit lengthy, route to construct the complex carbon framework from simpler starting materials. While groundbreaking, the complexity and number of steps involved in total synthesis often limit its practicality for producing large quantities of the compound.
| Synthesis Type | Starting Material | Key Steps | Overall Yield | Reference |
|---|---|---|---|---|
| Partial Synthesis | Oleanolic Acid | 1. Reduction of COOH 2. Selective Iodination 3. Reduction of Iodide | 81% | nih.govresearchgate.net |
| Partial Synthesis | Oleanolic Acid | Not specified in detail | ~69% | nih.govmdpi.com |
| Total Synthesis | Simpler precursors | Multi-step complex synthesis | Not specified | nih.gov |
Esterification Methods for Palmitate Conjugation
The conjugation of a palmitate group to the C-3 hydroxyl of the β-amyrin scaffold is a crucial step in the synthesis of β-amyrin palmitate. Standard esterification methods are commonly employed for this transformation.
A general and effective method for the acylation of the hydroxyl group involves the use of an activated palmitic acid derivative, such as palmitoyl (B13399708) chloride. The reaction is typically carried out in an inert solvent like dichloromethane in the presence of a base, such as pyridine, and a catalyst, like 4-dimethylaminopyridine (DMAP). mdpi.com This method is widely applicable for the esterification of sterically hindered alcohols like the C-3 hydroxyl of β-amyrin.
While direct synthesis of β-amyrin palmitate is not extensively detailed in the provided search results, the esterification of the analogous α-amyrin with palmitoyl chloride provides a clear precedent. mdpi.com In this procedure, the corresponding acid chloride of palmitic acid is reacted with α-amyrin in the presence of pyridine and DMAP to afford the desired palmitate ester in good yield. mdpi.com It is reasonable to assume that a similar protocol would be effective for the synthesis of β-amyrin palmitate.
Enzymatic esterification presents an alternative, milder approach. Lipases, such as Novozym 435, have been successfully used to catalyze the esterification of complex molecules with fatty acids, including palmitic acid. mdpi.com This biocatalytic method offers advantages in terms of selectivity and milder reaction conditions, which can be beneficial when dealing with sensitive substrates.
| Esterification Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Chemical Acylation | Palmitoyl chloride, Pyridine, DMAP | General and effective for sterically hindered alcohols. | mdpi.com |
| Enzymatic Esterification | Lipase (e.g., Novozym 435), Palmitic acid | Milder reaction conditions, high selectivity. | mdpi.com |
Derivatization Strategies for Analog Development
The development of β-amyrin analogs is a key strategy to explore the structure-activity relationships and to optimize the biological properties of this class of compounds. Derivatization primarily targets the functional groups of the β-amyrin scaffold, namely the C-3 hydroxyl group and the C-12 double bond.
Acylation of the C-3 hydroxyl group with various anhydrides or acid chlorides is a common derivatization strategy. nih.govepa.gov This approach allows for the introduction of a wide range of ester functionalities, modulating the lipophilicity and other physicochemical properties of the parent molecule. For instance, a series of 3-O-acyl derivatives of α- and β-amyrin, including propionate, hexanoate, and octanoate, have been synthesized to investigate their biological activities. nih.govresearchgate.net
Oxidation of the C-3 hydroxyl group to a ketone (amyrenone) provides another avenue for derivatization. Reagents such as pyridinium chlorochromate (PCC) or tert-butyl chromate can be used for this transformation. nih.govresearchgate.net The resulting ketone can then serve as a handle for further modifications, such as the introduction of nitrogen-containing moieties. researchgate.net
Furthermore, amino-ester derivatives of α- and β-amyrin have been synthesized through a two-step process involving initial esterification with bromoacetyl bromide, followed by reaction with various amines. scielo.br This strategy introduces both an ester and an amino group, significantly altering the polarity and potential biological interactions of the molecule.
| Derivatization Strategy | Functional Group Targeted | Reagents/Methods | Resulting Analogs | Reference |
|---|---|---|---|---|
| Acylation | C-3 Hydroxyl | Acid anhydrides, Acid chlorides | 3-O-acyl derivatives (e.g., propionate, hexanoate) | nih.govepa.govresearchgate.net |
| Oxidation | C-3 Hydroxyl | PCC, tert-butyl chromate | 3-Oxo derivatives (amyrenones) | nih.govresearchgate.net |
| Amino-esterification | C-3 Hydroxyl | Bromoacetyl bromide, followed by amines | Amino-ester derivatives | scielo.br |
Scalable Synthetic Routes for Research Applications
The availability of β-amyrin in sufficient quantities is essential for extensive biological evaluation and the development of new therapeutic agents. Therefore, the development of scalable synthetic routes is of paramount importance.
Advanced Analytical Methodologies for Detection and Quantification of β Amyrin Palmitate
High-Performance Thin Layer Chromatography (HPTLC) for Quantitative Analysis
High-Performance Thin Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers a rapid, cost-effective, and efficient tool for the quantitative analysis of compounds in complex mixtures. semanticscholar.org It is particularly well-suited for fingerprinting herbal extracts and quantifying marker compounds.
Methodology for Triterpenoid (B12794562) Analysis: A typical HPTLC method for the quantitative analysis of β-Amyrin palmitate would involve the following steps:
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are most commonly used. researchgate.netresearchgate.net
Sample Application: Samples and standards are applied to the plate as narrow bands using an automated applicator to ensure precision.
Mobile Phase and Development: The plate is developed in a twin-trough chamber with a suitable mobile phase. Due to the non-polar nature of β-Amyrin palmitate, a non-polar solvent system is required. Systems like hexane-ethyl acetate (B1210297) (3:1, v/v) or toluene-methanol (9:1, v/v) have been successfully used for the parent compound, β-amyrin. researchgate.netresearchgate.net The mobile phase composition must be optimized to achieve a clear separation and a suitable retardation factor (Rf) for the analyte.
Derivatization: As triterpenoids are not UV-active or naturally fluorescent, a post-chromatographic derivatization step is essential for visualization and quantification. The plate is sprayed with a reagent that reacts with the triterpenoids to form colored spots. Commonly used reagents include p-anisaldehyde-sulfuric acid or vanillin-sulfuric acid, followed by heating. researchgate.netbiotage.com
Densitometric Quantification: The derivatized plate is scanned using a densitometer at the wavelength of maximum absorbance of the colored spots (e.g., 520-550 nm). researchgate.netresearchgate.net The peak area of the analyte is recorded and used for quantification against a calibration curve prepared from standards.
Validation of HPTLC Methods: Validated HPTLC methods for β-amyrin have demonstrated excellent linearity (r² > 0.99) in concentration ranges such as 100-800 ng/band. researchgate.netnih.gov Validation parameters are established as per ICH guidelines.
| Parameter | Example Finding for β-Amyrin |
| Linearity Range | 100–800 ng/band |
| Correlation Coefficient (r²) | 0.991–0.9975 |
| LOD | 16.24 ng/band |
| LOQ | 49.21 ng/band |
| Recovery (Accuracy) | 98.42%–99.7% |
| Precision (%RSD) | < 2% |
Data compiled from studies on β-amyrin. nih.govresearchgate.net
This validated approach allows for the accurate and reproducible quantification of β-Amyrin palmitate in various samples, particularly in raw plant materials and extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for separating and identifying volatile and semi-volatile compounds. For high-molecular-weight, low-volatility triterpenoids like β-Amyrin palmitate, a chemical derivatization step is mandatory to increase their volatility and thermal stability for GC analysis. researchgate.netnih.gov
Derivatization: The most common derivatization method is silylation, which involves replacing the active hydrogen of the hydroxyl group on the β-amyrin moiety with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). researchgate.netnih.gov The reaction conditions (temperature, time, and reagent ratios) must be optimized to ensure complete derivatization.
Qualitative Analysis: For qualitative identification, the mass spectrometer is invaluable. As the derivatized analyte passes through the GC column and enters the MS detector, it is ionized (typically by electron ionization), causing it to fragment in a predictable and reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For a TMS-derivatized triterpenoid ester, the spectrum would show characteristic fragments of the triterpene skeleton. For instance, oleanane-type triterpenes (the class β-amyrin belongs to) undergo a characteristic retro-Diels-Alder fragmentation, leading to prominent ions at m/z 218 and 189. researchgate.net The mass spectrum of β-amyrinyl acetate, a related ester, clearly shows these characteristic fragmentation patterns. researchgate.net
Quantitative Analysis: GC-MS is also a powerful tool for quantification, offering high sensitivity and selectivity. A validated GC-MS method for quantifying α- and β-amyrin in rat plasma has been developed, demonstrating the technique's suitability for trace-level analysis. nih.govnih.gov The method can be validated for linearity, precision, accuracy, and sensitivity.
| Validation Parameter | Typical Performance for Amyrins in Plasma nih.gov |
| Linearity (r²) | > 0.996 |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | ≤ 12% |
| Analytical Recovery | 95%–99% |
This level of performance indicates that a similar GC-MS method could be developed and validated for the sensitive and accurate quantification of β-Amyrin palmitate in various matrices.
Bio-Autographic and Spectrophotometric Detection Techniques
Beyond chromatographic methods, spectrophotometric and bio-autographic techniques serve specific purposes in the analysis of triterpenoids, from rapid total quantification to screening for biological activity.
Spectrophotometric Detection Techniques: Spectrophotometric methods are colorimetric assays used for the rapid quantification of the total triterpenoid content in a sample. researchgate.net These methods are based on the reaction of triterpenoids with specific reagents under acidic conditions to produce a colored product, the absorbance of which is measured using a UV-Visible spectrophotometer.
The most widely used assay is the vanillin-sulfuric acid method . nih.govresearchgate.net In this reaction, triterpenoids react with vanillin (B372448) in the presence of concentrated sulfuric acid and heat, forming a colored chromophore that is typically measured at a wavelength around 548 nm. researchgate.netjocpr.com The method is simple, cost-effective, and can be validated for linearity, precision, and accuracy, making it suitable for routine quality control. researchgate.net However, it is important to note that this method is not specific to a single compound and measures the total concentration of reacting triterpenes and sterols in the sample.
| Parameter | Value for a Validated Triterpene Assay researchgate.net |
| Wavelength (λmax) | 548 nm |
| Linearity Range | 3.08–24.61 µg/mL |
| Correlation Coefficient (r) | 0.9998 |
| LOD | 0.042 µg/mL |
| LOQ | 0.14 µg/mL |
| Accuracy (Recovery) | 96.63%–113.87% |
Bio-Autographic Detection Techniques: Thin-Layer Chromatography-Direct Bioautography (TLC-DB) is a powerful screening technique that couples chromatographic separation with biological detection directly on the TLC plate. nih.gov This method is used to identify individual bioactive compounds within a complex mixture.
The process involves:
Separating the sample components on a TLC plate.
Applying a biological detection system, such as a suspension of a specific microorganism (e.g., Bacillus subtilis for antibacterial activity) or a reagent that indicates a specific activity (e.g., DPPH radical solution for antioxidant activity). nih.govmdpi.com
Incubating the plate. Zones of inhibition (for antimicrobial assays) or color change (for antioxidant assays) appear on the plate at the location of the active compounds.
This technique allows for the rapid, targeted identification of bioactive compounds like β-Amyrin palmitate, guiding further isolation and structural elucidation efforts. It is particularly valuable in natural product research for screening large numbers of extracts for specific biological activities. nih.gov
Detection in Biological Matrices for Research Purposes
Detecting and quantifying β-Amyrin palmitate in biological matrices such as plasma, serum, or tissue homogenates is essential for preclinical research, particularly for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. researchgate.net The analysis in these complex matrices requires highly sensitive and selective methods due to the typically low concentrations of the analyte and the presence of numerous interfering endogenous substances.
Analytical Methods: Hyphenated chromatographic techniques are the methods of choice for bioanalysis.
GC-MS: As previously discussed, GC-MS offers excellent sensitivity and selectivity. A validated method for quantifying α- and β-amyrin in rat plasma achieved a limit of quantification (LOQ) of 1.0 ng/mL, which is suitable for pharmacokinetic studies. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for bioanalysis. It combines the powerful separation of HPLC or UPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov Methods using UHPLC-MS/MS for other triterpenes in rat plasma have achieved even lower LOQs (e.g., 2.63–6.50 ng/mL) and are well-suited for characterizing the pharmacokinetic profiles of these compounds. nih.gov
Sample Preparation: Effective sample preparation is the most critical step in bioanalysis to remove interfering components (e.g., proteins, phospholipids) and concentrate the analyte. biotage.com
Protein Precipitation (PPT): This is often the first step, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous sample into an immiscible organic solvent. This is effective for lipophilic compounds like β-Amyrin palmitate.
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent.
Method Validation for Bioanalysis: Validation for bioanalytical methods is rigorous and includes assessments of specificity, linearity, precision, accuracy, stability (freeze-thaw, short-term, long-term), matrix effect, and extraction recovery. nih.gov The matrix effect, where co-eluting endogenous components suppress or enhance the analyte's ionization in the MS source, is a particularly critical parameter to evaluate to ensure accurate quantification. nih.gov
Successful development of such methods allows researchers to accurately measure the concentration of β-Amyrin palmitate over time in biological systems, providing crucial data on its bioavailability and metabolic fate. researchgate.net
Future Directions in β Amyrin Palmitate Academic Research
Elucidation of Novel Biosynthetic Enzymes and Pathways
Future research is poised to unravel the intricacies of β-amyrin palmitate's biosynthesis, moving beyond the well-established formation of its precursor, β-amyrin. The initial steps of β-amyrin synthesis are understood to originate from the cyclization of 2,3-oxidosqualene, a reaction catalyzed by the enzyme β-amyrin synthase. rsc.orgnih.gov This foundational pathway, involving the mevalonate (B85504) pathway to produce the precursor acetyl-CoA, has been successfully engineered in microorganisms like Saccharomyces cerevisiae, demonstrating the potential for biotechnological production. nih.gov
However, the specific enzymatic step that facilitates the esterification of β-amyrin with a palmitoyl (B13399708) group to form β-amyrin palmitate remains a significant knowledge gap. It is hypothesized that this transformation is carried out by a class of enzymes known as acyltransferases. Recent reviews on triterpene esters suggest that acyltransferases, particularly those from the BAHD and serine carboxypeptidase-like (SCPL) acyltransferase families, are responsible for the acylation of triterpene skeletons. nih.gov
A primary future objective will be the identification and characterization of the specific acyltransferase(s) that utilize β-amyrin and palmitoyl-CoA (or a related palmitoyl donor) as substrates. This will involve a combination of transcriptomics, proteomics, and enzymology in plants known to produce β-amyrin palmitate. Once identified, these novel enzymes can be heterologously expressed and characterized to understand their substrate specificity, kinetics, and reaction mechanism. This knowledge will be instrumental in optimizing the biotechnological production of β-amyrin palmitate and potentially creating novel triterpenoid (B12794562) esters with unique properties.
Table 1: Key Enzymes and Pathways in β-Amyrin Palmitate Biosynthesis
| Step | Precursor | Product | Key Enzyme(s) | Research Focus |
| Triterpene Skeleton Formation | 2,3-oxidosqualene | β-amyrin | β-amyrin synthase | Understanding catalytic mechanism and substrate recognition. rsc.org |
| Esterification | β-amyrin, Palmitoyl-CoA | β-amyrin palmitate | Acyltransferase (putative) | Identification and characterization of the specific enzyme. |
Discovery of Undiscovered Biological Activities and Underlying Mechanisms
While β-amyrin palmitate has established biological activities, the full spectrum of its pharmacological potential is yet to be discovered. Current research has highlighted its efficacy as an antidyslipidemic agent through the inhibition of HMG-CoA reductase. researchgate.netmedchemexpress.com Additionally, it has demonstrated promising anti-diabetic properties, with one proposed mechanism being the blockage of glucose entry from the intestine. researchgate.net
Future investigations should aim to explore novel therapeutic applications for β-amyrin palmitate. Given the broad range of activities exhibited by its parent compound, β-amyrin—including anti-inflammatory, antimicrobial, and neurological effects—it is plausible that the palmitate ester possesses unique or enhanced activities in these areas. researchgate.net For instance, the antidepressant-like effects of β-amyrin palmitate have been noted, suggesting a potential role in central nervous system disorders that warrants further mechanistic studies. nih.gov
Emerging research on other triterpenoid esters has revealed activities such as anti-proliferative effects against cancer cell lines. researchgate.net This opens up an important avenue for future studies on β-amyrin palmitate's potential as a cytotoxic or chemopreventive agent. Mechanistic studies should employ modern techniques in molecular biology and pharmacology to identify novel cellular targets and signaling pathways modulated by the compound. This could involve screening against a wide range of receptors, enzymes, and ion channels, as well as global analyses of gene and protein expression in response to treatment.
Development of Advanced Analytical Standards and Reference Materials
The availability of high-purity analytical standards is fundamental for accurate quantification and identification in research and quality control. Currently, reference standards for β-amyrin palmitate are commercially available, with purity typically assessed by High-Performance Liquid Chromatography (HPLC). phytopurify.com However, the inherent chemical properties of triterpenoids, such as the lack of strong UV-absorbing chromophores, present challenges for sensitive detection. xjtu.edu.cnresearchgate.net
Future efforts in this area should focus on the development of more sophisticated and comprehensively characterized reference materials. This includes the certification of standards by accredited bodies, with detailed documentation of the characterization process. Advanced analytical techniques should be employed to provide a more complete purity profile. For example, the use of detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can overcome the limitations of UV detection for non-chromophoric compounds like β-amyrin palmitate. researchgate.net
Furthermore, the development of derivatization strategies could enhance the analytical performance of HPLC methods. xjtu.edu.cn By introducing a chromophore or fluorophore to the molecule, sensitivity and selectivity can be significantly improved, allowing for more accurate quantification in complex matrices such as biological fluids and plant extracts. The creation of isotopically labeled internal standards for use in mass spectrometry-based quantification would also represent a significant advancement in the field.
Exploration of Ecological Roles and Chemical Ecology
The ecological significance of β-amyrin palmitate in the natural world is a largely unexplored frontier. Triterpenoids and their derivatives are known to play crucial roles in plant defense against herbivores and pathogens, and in mediating interactions with other organisms. nih.gove3s-conferences.org These compounds can act as feeding deterrents, toxins, or antimicrobial agents.
Future research should investigate the specific ecological functions of β-amyrin palmitate within the plants that produce it, such as Couroupita guianensis and Balanophora fungosa. nih.govresearchgate.net This could involve quantifying the compound's concentration in different plant tissues and at various developmental stages, and correlating these levels with instances of herbivory or pathogen attack.
Direct bioassays could be conducted to assess the effects of purified β-amyrin palmitate on relevant insects, fungi, and bacteria. Furthermore, its potential as an allelopathic agent—a chemical that influences the growth and development of neighboring plants—should be explored. nih.gov Understanding the chemical ecology of β-amyrin palmitate will not only provide insights into its natural function but may also uncover novel applications in agriculture, for example, as a natural pesticide or growth regulator.
Optimization of Sustainable Extraction and Synthesis Methods
The sustainable supply of β-amyrin palmitate is crucial for enabling extensive research and potential commercialization. Future work should focus on optimizing both extraction from natural sources and de novo synthesis.
For extraction, the development of green and efficient methods is a priority. While traditional solvent extraction has been used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) with carbon dioxide offer more environmentally friendly alternatives. Research should aim to optimize the parameters of these methods—such as solvent choice, temperature, pressure, and time—to maximize the yield and purity of β-amyrin palmitate from plant sources like Gynotroches axillaris. researchgate.net
In parallel, the advancement of synthetic and biosynthetic production routes holds great promise for a sustainable and scalable supply. Chemical synthesis of β-amyrin has been achieved from more abundant precursors like oleanolic acid, providing a pathway to β-amyrin palmitate. nih.gov However, biotechnological production through metabolic engineering of microorganisms is arguably a more sustainable long-term strategy. Building on the successful synthesis of β-amyrin in yeast, future research should focus on introducing the newly identified acyltransferase enzymes into these microbial chassis to enable the direct production of β-amyrin palmitate. nih.gov Optimization of fermentation conditions and metabolic flux will be key to achieving industrially relevant yields.
Q & A
Q. What analytical methods are recommended for characterizing beta-Amyrin palmitate in plant extracts?
this compound can be isolated using column chromatography and identified via High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish it from similar triterpenoid esters. Purity should be validated using melting point analysis and thin-layer chromatography (TLC) .
Q. Which in vivo models are appropriate for assessing this compound’s sedative effects?
The open field test and rota rod test are standard for evaluating locomotor activity and motor coordination in mice. Dose-dependent sedation (2.5–20 mg/kg, intraperitoneal) has been demonstrated, with comparisons to positive controls like diazepam. Sub-chronic administration (7 days) enhances reproducibility of sedative effects, as seen in studies measuring crossing, rearing, and grooming behaviors .
Q. How can researchers ensure reproducibility in pharmacological assays for this compound?
Detailed protocols for animal models (e.g., strain, age, housing conditions) and compound administration (route, dosage, vehicle) must be documented. For example, studies using forced swimming tests for antidepressant activity should specify water temperature, trial duration, and criteria for immobility. Statistical methods like ANOVA with post hoc tests (e.g., Dunnett’s) are essential for comparing treatment groups to controls .
Advanced Research Questions
Q. How do contradictory findings on this compound’s effects on reserpine-induced hypothermia inform mechanistic studies?
While this compound (up to 20 mg/kg) does not antagonize reserpine-induced hypothermia, contrasting effects with mianserin and imipramine suggest differential modulation of noradrenergic pathways. To resolve discrepancies, researchers should compare receptor binding assays (e.g., α1-adrenoceptor inhibition) and neurotransmitter release profiles (e.g., norepinephrine pools) across studies .
Q. What experimental strategies differentiate GABAergic vs. noradrenergic mechanisms in this compound’s anxiolytic activity?
Co-administration with receptor antagonists (e.g., prazosin for α1-adrenoceptors, bicuculline for GABAA receptors) in elevated plus maze tests can isolate pathways. Neurochemical assays (e.g., microdialysis for extracellular GABA or norepinephrine levels) and knockout rodent models further clarify mechanistic contributions .
Q. How can in vitro HMG-CoA reductase inhibition data for this compound be validated in dyslipidemic models?
In vitro enzyme inhibition assays (IC50 values) should be correlated with in vivo lipid profiles in high-fat diet (HFD) models. Measure LDL, HDL, and total cholesterol in serum, and validate via liver HMG-CoA reductase activity assays. Molecular docking studies provide structural insights into competitive inhibition mechanisms .
Q. What methodologies address discrepancies in this compound’s locomotor effects across studies?
Variations in dosing regimens (acute vs. sub-chronic), animal strains, and experimental setups (e.g., light/dark cycles) may explain inconsistencies. Meta-analyses of dose-response curves (5–40 mg/kg) and standardized protocols for locomotor activity chambers are recommended .
Methodological Considerations
Q. How should researchers design dose-response studies for this compound’s neuropharmacological effects?
Use a logarithmic dose range (e.g., 2.5, 5, 10, 20 mg/kg) to identify EC50 values. Include positive controls (e.g., imipramine for antidepressants) and vehicle controls. For behavioral tests, blinded scoring and automated tracking systems minimize bias .
Q. What statistical approaches are optimal for analyzing this compound’s dual sedative and anxiolytic effects?
Multivariate analysis (MANOVA) can concurrently assess correlated outcomes (e.g., locomotor activity and open-arm entries). Post hoc power analyses ensure sufficient sample sizes (n ≥ 8 per group) to detect moderate effect sizes (Cohen’s d ≥ 0.5) .
Q. How can in silico studies complement experimental research on this compound?
Molecular dynamics simulations and docking (e.g., AutoDock Vina) predict binding affinities for targets like α1-adrenoceptors or HMG-CoA reductase. Pair these with mutagenesis studies to validate critical residues for interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
